molecular formula C15H20N2O2 B3006365 N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide CAS No. 303777-55-1

N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide

Cat. No.: B3006365
CAS No.: 303777-55-1
M. Wt: 260.337
InChI Key: QFSKXQHSHTUULB-UHFFFAOYSA-N
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Description

N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide is a complex organic compound belonging to the pyranoquinoline family. This compound is characterized by its unique fused ring structure, which includes a pyranoquinoline core. Pyranoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . This reaction yields heteroannulated pyranoquinolones, which can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Multicomponent reactions (MCRs) are often employed in industrial settings due to their efficiency and ability to produce complex molecules in a single step .

Chemical Reactions Analysis

Types of Reactions

N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyranoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyranoquinolines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cell growth by inducing cell cycle arrest and apoptosis in cancer cells . The compound may also disrupt angiogenesis and cell migration, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-14(18)16-17-10-11-6-5-9-19-15(11)12-7-3-4-8-13(12)17/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSKXQHSHTUULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN1CC2CCCOC2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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